Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate
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Overview
Description
Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate is an organic compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . It is also known by its IUPAC name, methyl (5-methoxy-2-nitrophenyl)alaninate . This compound is a derivative of alanine and features a nitro group and a methoxy group on the aromatic ring, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate typically involves the reaction of 5-methoxy-2-nitroaniline with methyl 2-bromopropanoate under basic conditions . The reaction proceeds via nucleophilic substitution, where the amino group of 5-methoxy-2-nitroaniline attacks the electrophilic carbon of methyl 2-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or halides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-[(5-methoxy-2-aminophenyl)amino]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(5-methoxy-2-nitrophenyl)amino]propanoic acid.
Scientific Research Applications
Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-nitrophenyl)amino]propanoate: Similar structure but lacks the methoxy group.
Methyl 2-[(5-nitrophenyl)amino]propanoate: Similar structure but lacks the methoxy group and has the nitro group in a different position.
Methyl 2-[(5-methoxyphenyl)amino]propanoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate is unique due to the presence of both the methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H14N2O5 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 2-(5-methoxy-2-nitroanilino)propanoate |
InChI |
InChI=1S/C11H14N2O5/c1-7(11(14)18-3)12-9-6-8(17-2)4-5-10(9)13(15)16/h4-7,12H,1-3H3 |
InChI Key |
SKROQKSOHRDITF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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